molecular formula C26H21N5O B2863582 N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 952998-44-6

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide

Cat. No. B2863582
CAS RN: 952998-44-6
M. Wt: 419.488
InChI Key: VQEAMEPGSYVSQQ-UHFFFAOYSA-N
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Description

“N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide” is a compound that contains a triazole nucleus, which is a nitrogenous heterocyclic moiety . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole-containing compounds involves various synthetic approaches . One of the common methods involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The triazole matrix in the compound contains high nitrogen, and there are much nitrogen and hydrogen existing in the triazole molecular structure, which make the intramolecular and intermolecular easy to form hydrogen bond . This improves the stability of the compound .


Chemical Reactions Analysis

Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Scientific Research Applications

Antiviral Activity

Compounds related to N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide have shown promising antiviral activities. Specifically, derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine exhibited significant activity against the hepatitis-A virus (HAV), as demonstrated by plaque reduction infectivity assays in cell culture (Shamroukh & Ali, 2008).

Antiasthma Agents

The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and their evaluation as potential antiasthma agents represents another significant application. These compounds inhibited mediator release in the human basophil histamine release assay, demonstrating their potential as therapeutic agents for asthma (Medwid et al., 1990).

Anticancer and Antimicrobial Activity

Compounds similar to N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide have been evaluated for their anticancer and antimicrobial activities. For instance, a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines showed inhibition activity against the HCT 116 cancer cell line and demonstrated antimicrobial properties (Kumar et al., 2019).

Medicinal Chemistry Applications

In the field of medicinal chemistry, heterocyclic compounds like pyridazine analogs, closely related to the specified compound, have shown significant pharmaceutical importance. These compounds have been synthesized and analyzed for their potential applications in medicinal chemistry, including structure analysis and density functional theory calculations (Sallam et al., 2021).

Antihistaminic Activity

Compounds structurally related to N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide have been synthesized and tested for their antihistaminic activity. These compounds have shown promise in protecting animals from histamine-induced bronchospasm, indicating their potential as antihistamines (Alagarsamy et al., 2005).

Future Directions

The future research directions for triazole compounds include deeper theory study, simple synthesis route, and the development of new triazole compounds . These are very necessary for triazole compounds in the promotion and application in the field of energetic material .

properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O/c1-18-28-29-25-16-15-24(30-31(18)25)22-11-13-23(14-12-22)27-26(32)17-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-16H,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEAMEPGSYVSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-(4-phenylphenyl)acetamide

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